5-Bromo-2-(tetrahydro-2H-pyran-4-yl)phthalazin-1(2H)-one

Phthalazinone PARP inhibitor intermediate Regioselective cross-coupling

5-Bromo-2-(tetrahydro-2H-pyran-4-yl)phthalazin-1(2H)-one (CAS 1443288-55-8) is a brominated phthalazinone derivative classified within the diazaheterobicycle family that forms the core of several clinically relevant poly(ADP-ribose) polymerase (PARP) inhibitors. The molecule features a phthalazin-1(2H)-one scaffold with a bromine atom at the 5-position, providing a versatile synthetic handle for cross-coupling reactions, and a tetrahydro-2H-pyran (THP) moiety at the N‑2 position that introduces conformational restriction.

Molecular Formula C13H13BrN2O2
Molecular Weight 309.16 g/mol
Cat. No. B11801155
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-(tetrahydro-2H-pyran-4-yl)phthalazin-1(2H)-one
Molecular FormulaC13H13BrN2O2
Molecular Weight309.16 g/mol
Structural Identifiers
SMILESC1COCCC1N2C(=O)C3=C(C=N2)C(=CC=C3)Br
InChIInChI=1S/C13H13BrN2O2/c14-12-3-1-2-10-11(12)8-15-16(13(10)17)9-4-6-18-7-5-9/h1-3,8-9H,4-7H2
InChIKeyLYIPGYLHPKKYLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-2-(tetrahydro-2H-pyran-4-yl)phthalazin-1(2H)-one: Procurement-Ready Chemical Profile and Structural Features for Medicinal Chemistry


5-Bromo-2-(tetrahydro-2H-pyran-4-yl)phthalazin-1(2H)-one (CAS 1443288-55-8) is a brominated phthalazinone derivative classified within the diazaheterobicycle family that forms the core of several clinically relevant poly(ADP-ribose) polymerase (PARP) inhibitors [1]. The molecule features a phthalazin-1(2H)-one scaffold with a bromine atom at the 5-position, providing a versatile synthetic handle for cross-coupling reactions, and a tetrahydro-2H-pyran (THP) moiety at the N‑2 position that introduces conformational restriction . The predicted boiling point is 450.9±55.0 °C, density is 1±0.1 g/cm³, and the pKa is -2.14±0.70 . The compound is commercially available with a purity specification of NLT 98% and is produced under an ISO‑certified quality system, making it suitable for pharmaceutical R&D and quality‑control applications .

Why Phthalazinone Analogs Cannot Simply Be Substituted for 5-Bromo-2-(tetrahydro-2H-pyran-4-yl)phthalazin-1(2H)-one in PARP-Targeted Research


Phthalazinone-based PARP inhibitors derive their potency and selectivity from precise substitution patterns on the core scaffold. The 5‑bromo substituent serves as a critical point for installing aryl or heteroaryl groups via cross-coupling, a strategy documented in the development of ENPP1 and PARP-1 inhibitors [1]. Replacing the 5‑bromo with a hydrogen at the same position eliminates the synthetic handle, while moving the bromine to the 7‑position alters the electronic environment and steric accessibility, potentially reducing coupling efficiency and yielding diverging structure-activity relationships (SAR) . The N‑2 THP group further distinguishes this compound from 5‑bromo-2-ethylphthalazin-1(2H)-one (CAS 1443292-18-9) and 5-bromo-1(2H)-phthalazinone (CAS 1433204-06-8), both of which lack the conformational restriction and hydrogen-bonding capacity of the tetrahydropyran ring. Substituting any of these analogs would compromise the intended intermediate or library-design strategy .

Quantitative Differentiation Guide for 5-Bromo-2-(tetrahydro-2H-pyran-4-yl)phthalazin-1(2H)-one vs. Closest Analogs


Positional Isomer Comparison: 5‑Bromo vs. 7‑Bromo THP-Phthalazinone Reactivity in Cross-Coupling

The target compound, 5‑bromo-2-(tetrahydro-2H-pyran-4-yl)phthalazin-1(2H)-one, is distinguished from its 7‑bromo positional isomer (CAS 1437436-13-9) by the bromine atom's location, which dictates both the steric accessibility for palladium-catalyzed cross-coupling and the electronic distribution of the phthalazinone ring. In analogous brominated phthalazinone systems, the 5‑position offers superior reactivity in Suzuki and Buchwald-Hartwig couplings compared to the more hindered 7‑position, enabling faster coupling kinetics and higher conversion yields . While direct kinetic data for this specific pair are not publicly available, the regiochemical implication is consistent with trends reported in the synthesis of 4-arylphthalazin-1(2H)-one derivatives .

Phthalazinone PARP inhibitor intermediate Regioselective cross-coupling

N-2 Substituent Differentiation: THP vs. Ethyl Impact on Physicochemical Properties

The target compound incorporates a tetrahydro-2H-pyran (THP) group at the N‑2 position, whereas a common analog, 5‑bromo-2-ethylphthalazin-1(2H)-one (CAS 1443292-18-9), carries a smaller ethyl substituent. The THP ring introduces an additional oxygen atom as a hydrogen-bond acceptor, increasing the compound's topological polar surface area (TPSA) and improving aqueous solubility relative to the exclusively lipophilic ethyl group, which is a favorable modification for intermediates intended for eventual oral bioavailability [1]. The predicted pKa of the target compound (-2.14±0.70) reflects the electron-withdrawing influence of the THP oxygen, whereas the ethyl analog would be expected to be less polar. This difference can influence the compound's solubility, metabolic stability, and potential for off-target interactions when used as a building block in drug discovery programs [1].

Phthalazinone Lipinski parameters Drug-likeness

Dual Functionalization Handle: Enabling Rapid Library Synthesis for PARP Inhibitor Discovery

The 5‑bromo substituent and the N‑2 THP group provide two distinct synthetic handles that enable iterative cross-coupling and functional group interconversions in a controlled sequence. This dual functionalization strategy is essential for generating focused libraries of phthalazinone-based PARP-1 and ENPP1 inhibitors, as demonstrated by the successful development of orally bioavailable ENPP1 inhibitor 29f (IC50 = 68 nM) [1]. In contrast, mono-substituted analogs such as 5-bromo-1(2H)-phthalazinone (CAS 1433204-06-8) lack the N‑2 substituent and would require an additional alkylation step before library diversification, adding synthetic steps and potentially lowering overall yield . The target compound thus allows for a shorter, more convergent synthetic route to complex phthalazinone derivatives. Purity specifications for this compound (NLT 98% by MolCore ) further ensure that subsequent coupling reactions proceed with minimal interference from dehalogenated or oxidized impurities.

PARP inhibitor Combinatorial chemistry Cross-coupling building block

Recommended Application Scenarios for 5-Bromo-2-(tetrahydro-2H-pyran-4-yl)phthalazin-1(2H)-one in Drug Discovery and Chemical Development


Synthesis of Diversified PARP-1 or ENPP1 Inhibitor Libraries via Orthogonal Cross-Coupling

Medicinal chemistry teams can exploit the 5‑bromo substituent to introduce various (hetero)aryl groups via Suzuki-Miyaura coupling, a strategy employed in the discovery of phthalazinone-based ENPP1 inhibitors [1]. The pre-installed THP group ensures that the N‑2 substituent remains constant during library synthesis, facilitating SAR studies focused on the C‑5 position. This approach reduces the number of linear steps compared to starting with an N‑unsubstituted phthalazinone . The high purity (NLT 98%) of the commercially available compound minimizes side-product formation during coupling reactions .

Preparation of Advanced Intermediates for Oral PARP Inhibitor Candidates

The THP moiety is a common feature in orally bioavailable drug candidates because it balances lipophilicity and solubility. This compound can be used to synthesize advanced phthalazinone intermediates that incorporate a THP group at an early stage, avoiding late-stage N‑alkylation, which is often low-yielding due to steric hindrance [1]. The predicted moderate boiling point (450.9 °C) and density (1 g/cm³) indicate that the compound is a non-volatile solid suitable for standard laboratory handling and scale-up .

Process Chemistry Scale-up of Key Phthalazinone Building Blocks

The compound's availability from ISO-certified suppliers with tightly controlled purity (NLT 98%) makes it a reliable starting material for process research. The bromine atom's reactivity can be tuned under reaction conditions that have been characterized for similar 4-bromophthalazinone derivatives, reducing the timeline for process development .

Reference Standard for Analytical Method Development in Impurity Profiling

Given its well-defined structure and high purity , the compound can serve as a reference standard for HPLC or LC-MS methods used to track the progress of cross-coupling reactions or to identify dehalogenated byproducts. The predicted pKa of -2.14 assists in selecting appropriate mobile-phase pH for method optimization.

Quote Request

Request a Quote for 5-Bromo-2-(tetrahydro-2H-pyran-4-yl)phthalazin-1(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.